molecular formula C16H18ClNO3 B2615184 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide CAS No. 1421507-01-8

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2615184
CAS No.: 1421507-01-8
M. Wt: 307.77
InChI Key: VNDWBSJPHFVJST-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a furan ring, and a methoxyethyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenyl acetic acid, furan-3-ylmethanol, and 2-methoxyethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in the presence of catalysts such as sulfuric acid or hydrochloric acid, and under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials.

    Automated systems: For precise control of reaction conditions.

    Purification processes: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)acetamide
  • 2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)acetamide
  • 2-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-20-9-7-18(11-13-6-8-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,8,12H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDWBSJPHFVJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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